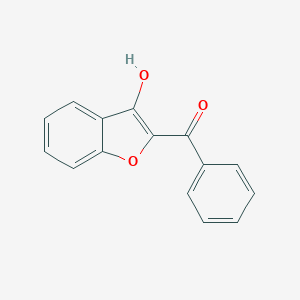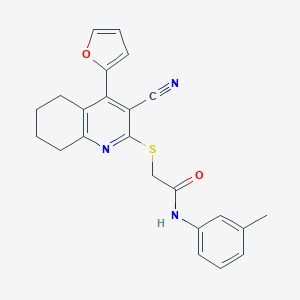![molecular formula C24H19N3O5 B376666 2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID](/img/structure/B376666.png)
2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID is a complex organic compound with a unique structure that combines a quinazolinyl moiety with a phenoxyacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinyl Moiety: This involves the reaction of anthranilic acid with phenyl isocyanate to form the quinazolinone core.
Introduction of the Phenoxymethyl Group: This step involves the reaction of the quinazolinone with phenoxyacetic acid under basic conditions to introduce the phenoxymethyl group.
Formation of the Imino Linkage: The final step involves the reaction of the intermediate with formaldehyde and an amine to form the imino linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Phenoxyacetic Acid Derivatives: Compounds with similar phenoxyacetic acid groups.
Uniqueness
2-[4-({[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENOXY]ACETIC ACID is unique due to its combination of a quinazolinyl moiety with a phenoxyacetic acid group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H19N3O5 |
|---|---|
Molecular Weight |
429.4g/mol |
IUPAC Name |
2-[4-[(E)-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H19N3O5/c28-23(29)16-32-19-12-10-17(11-13-19)14-25-27-22(15-31-18-6-2-1-3-7-18)26-21-9-5-4-8-20(21)24(27)30/h1-14H,15-16H2,(H,28,29)/b25-14+ |
InChI Key |
DIMCFYCVDIHDGT-AFUMVMLFSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)OCC(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dibutyl-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzamide](/img/structure/B376583.png)
![1-BUTYL-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B376584.png)
![2,4-dichloro-N-[2-(cyclohexylcarbamoyl)phenyl]benzamide](/img/structure/B376585.png)
![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B376586.png)
![2-{2-[4-oxo-3-(1,3-thiazol-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B376588.png)
![2-(3-methylphenyl)-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376589.png)
![2-thioxo-2,3,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B376590.png)

![2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B376594.png)
![2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B376595.png)

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B376602.png)
![3,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B376603.png)
![2-{[3-cyano-4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-mesitylacetamide](/img/structure/B376606.png)
